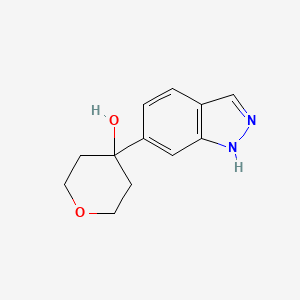
3,3'-DISULFOPROPYL-5,5'-DIPHENYL-9-ETHYLOXACARBOCYANINE TRIETHYLAMMONIUM SALT
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3'-DISULFOPROPYL-5,5'-DIPHENYL-9-ETHYLOXACARBOCYANINE TRIETHYLAMMONIUM SALT is a complex organic compound that features a benzoxazole core with various substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3'-DISULFOPROPYL-5,5'-DIPHENYL-9-ETHYLOXACARBOCYANINE TRIETHYLAMMONIUM SALT typically involves multi-step organic reactions. The process may start with the preparation of the benzoxazole core, followed by the introduction of phenyl groups and sulfonate groups through various substitution reactions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the availability of raw materials, and implementing purification techniques such as crystallization or chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3,3'-DISULFOPROPYL-5,5'-DIPHENYL-9-ETHYLOXACARBOCYANINE TRIETHYLAMMONIUM SALT can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states.
Reduction: Reduction reactions can alter the electronic structure of the compound.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities, making it valuable in organic synthesis.
Biology
In biological research, the compound may be studied for its potential interactions with biological molecules. Its structure suggests it could bind to specific proteins or nucleic acids, making it a candidate for drug development or biochemical studies.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with biological targets may lead to the development of new drugs for treating various diseases.
Industry
In industrial applications, the compound may be used in the production of dyes, pigments, or other specialty chemicals. Its unique properties could make it valuable in materials science and engineering.
Wirkmechanismus
The mechanism by which 3,3'-DISULFOPROPYL-5,5'-DIPHENYL-9-ETHYLOXACARBOCYANINE TRIETHYLAMMONIUM SALT exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 3,3'-DISULFOPROPYL-5,5'-DIPHENYL-9-ETHYLOXACARBOCYANINE TRIETHYLAMMONIUM SALT include other benzoxazole derivatives with different substituents. These compounds may share similar chemical properties and reactivity but differ in their specific applications and biological activities.
Uniqueness
What sets this compound apart is its specific combination of functional groups and substituents, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C43H51N3O8S2 |
|---|---|
Molekulargewicht |
802 g/mol |
IUPAC-Name |
N,N-diethylethanamine;3-[5-phenyl-2-[(E)-2-[(Z)-[5-phenyl-3-(3-sulfopropyl)-1,3-benzoxazol-2-ylidene]methyl]but-1-enyl]-1,3-benzoxazol-3-ium-3-yl]propane-1-sulfonate |
InChI |
InChI=1S/C37H36N2O8S2.C6H15N/c1-2-27(23-36-38(19-9-21-48(40,41)42)32-25-30(15-17-34(32)46-36)28-11-5-3-6-12-28)24-37-39(20-10-22-49(43,44)45)33-26-31(16-18-35(33)47-37)29-13-7-4-8-14-29;1-4-7(5-2)6-3/h3-8,11-18,23-26H,2,9-10,19-22H2,1H3,(H-,40,41,42,43,44,45);4-6H2,1-3H3 |
InChI-Schlüssel |
GHMPSHNCLOMDDW-UHFFFAOYSA-N |
Isomerische SMILES |
CC/C(=C\C1=[N+](C2=C(O1)C=CC(=C2)C3=CC=CC=C3)CCCS(=O)(=O)[O-])/C=C\4/N(C5=C(O4)C=CC(=C5)C6=CC=CC=C6)CCCS(=O)(=O)O.CCN(CC)CC |
Kanonische SMILES |
CCC(=CC1=[N+](C2=C(O1)C=CC(=C2)C3=CC=CC=C3)CCCS(=O)(=O)[O-])C=C4N(C5=C(O4)C=CC(=C5)C6=CC=CC=C6)CCCS(=O)(=O)O.CCN(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2,8-Diazaspiro[4.5]decan-1-one, 2-(phenylmethyl)-](/img/structure/B1498464.png)


![ethyl 2-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B1498468.png)



![Di-tert-butyl 2,6-diazaspiro[3.3]heptane-2,6-dicarboxylate](/img/structure/B1498477.png)


